molecular formula C13H19BrO3 B8278912 1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

Cat. No. B8278912
M. Wt: 303.19 g/mol
InChI Key: NHQBXZOAQSWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07414063B2

Procedure details

5 N HCl (20 mL) is added to a stirred solution of 1-bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene (1.86 g, 6.13 mmol) in diethyl ether (20 mL) at ambient temperature. The resultant two-layered mixture is stirred vigorously under nitrogen for 16 hours. Diethyl ether (30 mL) and brine (20 mL) are added to the mixture. The organic layer is separated, washed with half-saturated brine, dried, filter and concentrated into a ˜50 mL solution (35 mg/mL). 1H NMR (CDCl3): δ9.72 (s, 1H), 7.49 (d, J=7.49 Hz, 2H), 7.24 (d, J=7.9 Hz, 2H), 4.57 (s, 2H), 4.11 (s, 2H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][O:10][CH2:11][CH:12](OCC)[O:13]CC)=[CH:5][CH:4]=1>C(OCC)C.[Cl-].[Na+].O>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][O:10][CH2:11][CH:12]=[O:13])=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)COCC(OCC)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resultant two-layered mixture is stirred vigorously under nitrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with half-saturated brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated into a ˜50 mL solution (35 mg/mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=CC=C(COCC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.